

Application Notes and Protocols: Dichloroacetate in Combination with Chemotherapy Agents

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Compound of Interest

Compound Name: Methyl dichloroacetate

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Introduction

Dichloroacetate (DCA), a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK), has garnered significant interest as a potential anti-cancer agent. By inhibiting PDK, DCA reactivates the pyruvate dehydrogenase (PDH) complex, shifting cancer cell metabolism from aerobic glycolysis (the Warburg effect) back to mitochondrial oxidative phosphorylation.[1][2] This metabolic reprogramming can lead to increased production of reactive oxygen species (ROS), decreased mitochondrial membrane potential, and ultimately, induction of apoptosis in cancer cells.[3][4]

A growing body of preclinical evidence suggests that DCA can act synergistically with conventional chemotherapy agents, potentially enhancing their efficacy, overcoming drug resistance, and allowing for reduced dosages to minimize toxicity.[1] These application notes provide an overview of the combination of DCA with key classes of chemotherapeutics, summarize preclinical data, and offer detailed protocols for relevant experiments.

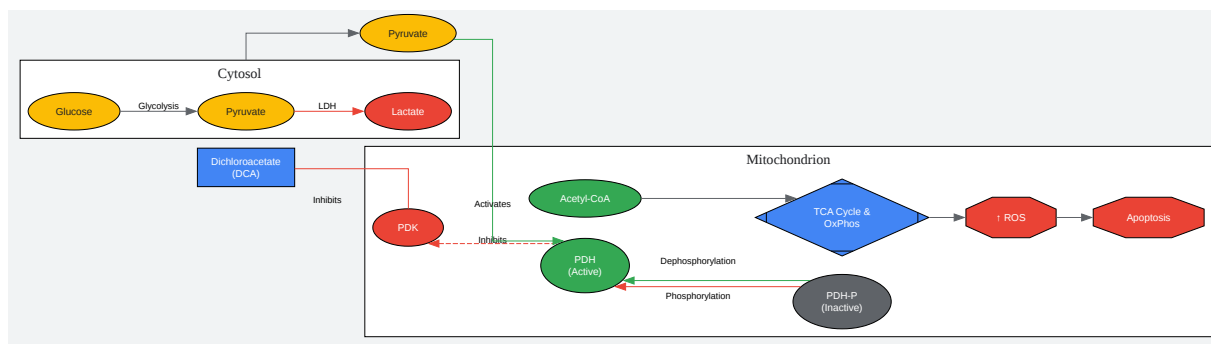
Mechanism of Action: DCA's Metabolic Switch

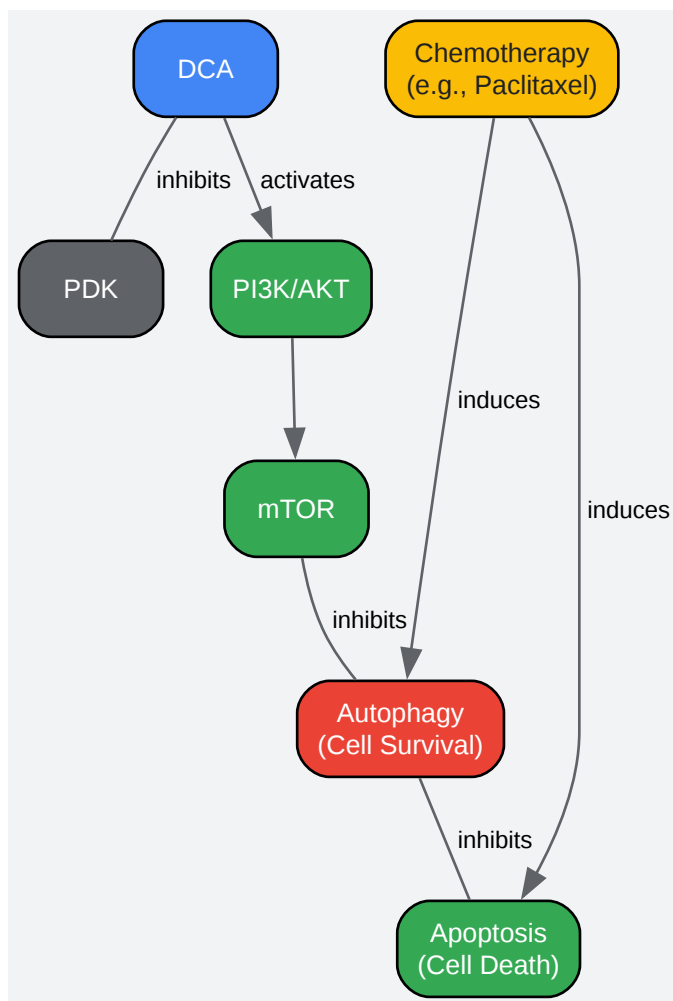
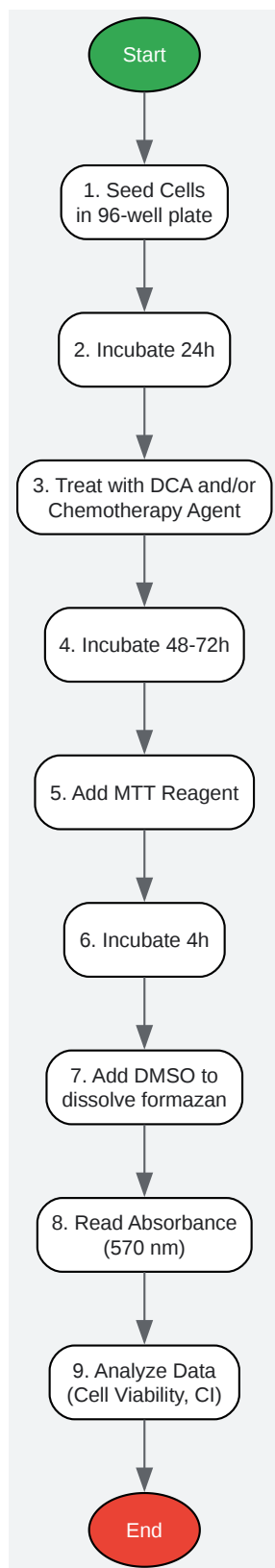
Cancer cells predominantly rely on glycolysis for energy production, even in the presence of oxygen. This metabolic phenotype is associated with resistance to apoptosis.[2] DCA disrupts

this by inhibiting PDK, the enzyme that phosphorylates and inactivates the PDH complex. The reactivation of PDH shunts pyruvate from lactate production into the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[5] This metabolic shift has several anti-cancer consequences:

- Increased ROS Production: Enhanced mitochondrial respiration leads to an increase in ROS, which can damage cellular components and trigger apoptosis.[3]
- Restoration of Apoptosis: The normalization of mitochondrial function helps to restore suppressed apoptotic pathways.[4][5]
- Altered Tumor Microenvironment: By reducing lactate production, DCA can increase the pH of the tumor microenvironment.[2]

Below is a diagram illustrating the primary mechanism of action of Dichloroacetate.





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